molecular formula C7H9NO3 B3353500 2-Furancarbamic acid, ethyl ester CAS No. 54915-62-7

2-Furancarbamic acid, ethyl ester

Cat. No.: B3353500
CAS No.: 54915-62-7
M. Wt: 155.15 g/mol
InChI Key: FFAOPAGWHYEZPI-UHFFFAOYSA-N
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Description

Contextual Significance of Furan-2-carboxylic Acid Derivatives in Organic Chemistry

Furan-2-carboxylic acid and its derivatives are pivotal building blocks in organic synthesis. The furan (B31954) ring, an aromatic five-membered heterocycle containing an oxygen atom, imparts unique reactivity to the molecule. These compounds serve as precursors to a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. ijsrst.com The inherent reactivity of the furan nucleus allows for a variety of chemical transformations, making its derivatives valuable synthons for constructing diverse molecular architectures. researchgate.net

Historical Overview of Academic Investigations into Furan-Substituted Esters and Carbamates

The study of furan-substituted esters dates back to early investigations in heterocyclic chemistry. Ethyl 2-furoate, a closely related compound, has been known for a considerable time and its properties are well-documented. nist.govfoodb.ca The synthesis of various furan esters has been explored through methods like Fischer esterification. hmdb.ca

The investigation of furan-based carbamates is a more contemporary area of research. Carbamates are recognized for their presence in numerous biologically active compounds and polymers. However, the synthesis of furfuryl carbamates can be challenging due to the lability of the furfuryl system. nih.gov Early research in this area often encountered difficulties with stability and yield. More recent studies have focused on developing milder and more efficient synthetic routes, such as those utilizing oxanorbornadiene precursors to circumvent the inherent instability of activated furfuryl alcohols. nih.gov

Current State of the Art and Identified Research Gaps Pertaining to 2-Furancarbamic Acid, Ethyl Ester

Currently, the scientific literature provides a more extensive body of knowledge on related compounds like ethyl 2-furoate and various furfuryl carbamates than on this compound itself. While general methods for the synthesis of esters and carbamates are well-established, specific, optimized protocols for the synthesis of this compound are not widely reported.

A significant research gap exists in the detailed characterization and application of this specific molecule. There is a lack of comprehensive public data on its physicochemical properties, spectroscopic data (NMR, IR, Mass Spectrometry), and reactivity profile. Furthermore, dedicated studies exploring its potential applications, for instance, in medicinal chemistry or materials science, appear to be limited. This indicates that this compound represents an under-explored area within furan chemistry.

Broader Academic Relevance and Potential Research Impact in Chemical Sciences

The study of this compound, despite the current scarcity of specific data, holds potential for significant academic impact. A thorough investigation of its synthesis and reactivity could provide valuable insights into the interplay of the furan ring, the carbamate (B1207046) linkage, and the ethyl ester group. This knowledge could be instrumental in the design of new furan-based compounds with tailored properties.

Potential research directions could include exploring its utility as a building block in the synthesis of novel heterocyclic systems, investigating its biological activity, or examining its potential as a monomer for new polymer materials. Filling the existing research gaps would not only contribute to the fundamental understanding of furan chemistry but could also unlock new practical applications for this compound and its derivatives.

Interactive Data Table

Due to the limited availability of specific experimental data for this compound in the reviewed literature, a comprehensive data table cannot be generated at this time. The following table presents data for a closely related and more extensively studied compound, Ethyl 2-furoate , to provide a contextual reference.

Physicochemical Properties of Ethyl 2-furoate
PropertyValueReference
CAS Number614-99-3 nist.gov
Molecular FormulaC7H8O3 nist.gov
Molecular Weight140.14 g/mol foodb.ca
Boiling Point195 °C
Density1.117 g/cm³
Solubility in WaterSlightly soluble nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(furan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-2-10-7(9)8-6-4-3-5-11-6/h3-5H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAOPAGWHYEZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203431
Record name 2-Furancarbamic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54915-62-7
Record name 2-Furancarbamic acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054915627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furancarbamic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Furancarbamic Acid, Ethyl Ester

Conventional Synthetic Routes and Their Mechanistic Underpinnings

Conventional methods for the synthesis of 2-Furancarbamic acid, ethyl ester, and related carbamates often involve classical organic reactions. These routes, while effective, may sometimes be characterized by the use of hazardous reagents or the generation of significant waste streams.

Esterification of 2-Furancarbamic Acid with Ethanol (B145695)

The direct esterification of 2-Furancarbamic acid with ethanol represents a straightforward conceptual approach to the target molecule. This reaction is a specific example of the Fischer-Speier esterification, a well-established acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. masterorganicchemistry.commasterorganicchemistry.com

Mechanism: The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carbamic acid by a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uk This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of ethanol. The subsequent proton transfer and elimination of a water molecule lead to the formation of the ethyl ester. masterorganicchemistry.combyjus.com The reaction is reversible, and to drive the equilibrium towards the product side, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com

Reaction Conditions: Typically, the reaction is carried out by refluxing the carbamic acid in ethanol with a catalytic amount of a strong mineral acid. commonorganicchemistry.com

Table 1: General Conditions for Fischer-Speier Esterification

ParameterCondition
ReactantsCarboxylic Acid, Alcohol
CatalystStrong Acid (e.g., H₂SO₄, HCl)
TemperatureReflux
Key ConsiderationEquilibrium reaction; often requires excess alcohol or water removal

Multi-step Approaches from Furan-2-Carboxylic Acid Precursors

A more common and versatile approach to this compound involves a multi-step sequence starting from the readily available furan-2-carboxylic acid. A key transformation in this sequence is the Curtius rearrangement. arkat-usa.org

This synthetic strategy typically involves the following steps:

Conversion to Acyl Chloride: Furan-2-carboxylic acid is first converted to its more reactive acyl chloride derivative, furan-2-carbonyl chloride (2-furoyl chloride). wikipedia.org This is often achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com

Formation of Acyl Azide (B81097): The resulting furan-2-carbonyl chloride is then reacted with an azide source, such as sodium azide (NaN₃), to form furan-2-carbonyl azide. arkat-usa.org

Curtius Rearrangement and Trapping: The furan-2-carbonyl azide, upon heating, undergoes a Curtius rearrangement, where it loses nitrogen gas (N₂) to form a highly reactive furan-2-isocyanate intermediate. In the presence of ethanol, this isocyanate is efficiently trapped to yield the desired this compound. arkat-usa.org

Table 2: Representative Yields in Curtius Rearrangement Approach

StepReactantsProductTypical Yield
1Furan-2-carboxylic acid, Thionyl chlorideFuran-2-carbonyl chlorideHigh
2Furan-2-carbonyl chloride, Sodium azideFuran-2-carbonyl azide~85% arkat-usa.org
3Furan-2-carbonyl azide, Ethanol (reflux)This compoundHigh

Carbamic Acid Formation via Phosgenation or Phosgene (B1210022) Equivalents

The use of phosgene (COCl₂) and its less hazardous equivalents is a well-known method for the synthesis of isocyanates, which are direct precursors to carbamates.

From 2-Aminofuran: If 2-aminofuran is available, its reaction with phosgene would generate furan-2-isocyanate. This intermediate can then be reacted with ethanol to produce this compound. However, the high toxicity of phosgene has led to a search for safer alternatives. iupac.org

From Furan-2-carboxylic acid: An indirect route involves the conversion of furan-2-carboxylic acid to 2-furoyl chloride using phosgene. guidechem.comgoogle.comgoogle.com While this is a method to produce the acyl chloride, subsequent steps would still be required to form the carbamate (B1207046), such as the Curtius rearrangement mentioned previously.

Phosgene Equivalents: Dimethyl carbonate (DMC) is increasingly being used as a green substitute for phosgene in the synthesis of carbamates. iupac.orgrsc.org The reaction of an amine with DMC can lead to the formation of a carbamate, offering a more environmentally friendly pathway.

Green Chemistry Principles Applied to this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals, including furan (B31954) derivatives. These efforts focus on the development of more sustainable and efficient processes.

Catalyst Development for Enhanced Reaction Efficiency and Selectivity

The development of novel catalysts is a cornerstone of green chemistry, aiming to improve reaction rates, enhance selectivity, and allow for milder reaction conditions.

In the context of furan-based carbamate synthesis, research has explored various catalytic systems. For instance, the synthesis of bio-based furfurylmethyl carbamate has been achieved through the methoxycarbonylation of furfurylamine (B118560) with dimethyl carbonate using a Pb-Ni composite oxide catalyst. rsc.org This demonstrates the potential for developing efficient solid catalysts for carbamate formation from furan-containing amines.

Furthermore, in related furan chemistry, the catalytic cross-ketonization of methyl 2-furoate with carboxylic acids has been successfully demonstrated using a simple and inexpensive ZrO₂ catalyst. rsc.org While not a direct synthesis of the target carbamate, this highlights the ongoing research into heterogeneous catalysts for the transformation of furan derivatives.

Table 3: Examples of Catalysts in Green Synthesis of Furan Derivatives

ReactionCatalystSubstratesProduct
MethoxycarbonylationPb-Ni composite oxideFurfurylamine, Dimethyl carbonateFurfurylmethyl carbamate rsc.org
Cross-KetonizationZrO₂Methyl 2-furoate, Acetic acid2-Acetyl furan rsc.org

Solvent-Free and Reduced-Solvent Reaction Systems

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution.

Solvent-Free Synthesis: The concept of performing reactions in the absence of a solvent, often by grinding solid reactants together or by heating a neat mixture of reactants, is gaining traction. For example, solvent-free Wittig reactions have been developed for the synthesis of compounds like ethyl trans-cinnamate. researchgate.net While a specific solvent-free synthesis of this compound has not been widely reported, this approach represents a promising avenue for future research.

Use of Greener Solvents: Where a solvent is necessary, the focus is on using more environmentally benign alternatives. Dimethyl carbonate (DMC), in addition to being a phosgene equivalent, can also serve as a green solvent. unive.it A one-pot synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid has been reported using DMC as both a reagent and a solvent, in the presence of an Amberlyst-36 catalyst. unive.it This approach, which combines reaction and solvent roles in a single, less hazardous substance, exemplifies a green chemistry strategy that could be adapted for the synthesis of other furan esters and carbamates.

Atom-Economical and Waste Minimization Strategies

In the pursuit of greener and more sustainable chemical manufacturing, the principles of atom economy and waste minimization are paramount. Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. An ideal reaction would have 100% atom economy, meaning no atoms are wasted as byproducts.

Traditional multi-step syntheses often suffer from low atom economy, generating significant amounts of waste that require disposal, leading to both environmental and economic costs. For the synthesis of this compound, strategies to enhance atom economy include the design of one-pot reactions where multiple transformations occur in a single reaction vessel, thereby reducing the need for intermediate purification steps and minimizing solvent and energy consumption.

Another key metric in green chemistry is the E-factor (Environmental Factor), which is the ratio of the mass of waste generated to the mass of the desired product. Lower E-factors indicate a more environmentally benign process. For instance, the synthesis of phenol, a bulk chemical, has seen a shift from older routes with high E-factors to the more atom-economical cumene (B47948) process, where the major byproduct, acetone, is also a valuable chemical. Current time information in Vanderburgh County, US. Similar principles can be applied to the synthesis of fine chemicals like this compound.

Strategies to minimize waste in the production of this compound involve the use of catalytic rather than stoichiometric reagents, the selection of solvents that are recyclable and have a low environmental impact, and the development of processes that operate at lower temperatures and pressures to reduce energy consumption. For example, replacing traditional acid or base catalysts with solid, reusable catalysts can significantly reduce waste streams.

Novel and Emerging Synthetic Pathways for this compound

Flow Chemistry Applications and Process Intensification

Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor, has emerged as a powerful tool for process intensification. This technique offers several advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety when handling hazardous reagents or intermediates. researchgate.net

For the synthesis of carbamates, flow chemistry has been successfully employed. For instance, a continuous flow process has been developed that couples a Curtius rearrangement with a biocatalytic impurity tagging strategy to produce valuable Cbz-carbamate products in high yield and purity. nih.gov This approach demonstrates the potential for integrating multiple reaction and purification steps into a single, streamlined process. The application of such a "telescoped" flow process to the synthesis of this compound could significantly reduce production time and waste. researchgate.net Furthermore, flow chemistry has been shown to be effective for scaling up electrochemical syntheses of carbamoyl (B1232498) fluorides, highlighting its potential for industrial production. acs.org

Process intensification, a broader concept that encompasses flow chemistry, aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. tue.nl For the production of furan-based chemicals, process intensification strategies are being actively explored to make their synthesis from biomass a more viable alternative to petroleum-based routes. jmbfs.org

Chemoenzymatic or Biocatalytic Transformations for Ester Formation

The use of enzymes as catalysts (biocatalysis) in organic synthesis offers numerous advantages, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions (ambient temperature and pressure), and reduced environmental impact. Lipases are a particularly versatile class of enzymes that can catalyze esterification reactions in both aqueous and non-aqueous media. mdpi.com

The chemoenzymatic synthesis of various esters, including those with furan moieties, has been successfully demonstrated. For example, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has been used for the synthesis of furan-based oligoesters. nih.gov This enzyme has also been employed in the efficient synthesis of cyano-containing tetrasubstituted furans through a one-pot multicomponent reaction. arkat-usa.org The application of lipases to catalyze the esterification of 2-furancarbamic acid with ethanol presents a promising green alternative to traditional chemical methods. The high selectivity of enzymes can lead to purer products and simplify downstream processing.

Recent research has also shown the potential of promiscuous esterases for the synthesis of carbamates in water, achieving high yields. acs.org This approach, if applicable to this compound, would be highly advantageous from an environmental perspective.

Photochemical or Electrochemical Synthesis Routes

Photochemical and electrochemical methods represent another frontier in the development of sustainable synthetic pathways. These techniques utilize light or electricity, respectively, to drive chemical reactions, often avoiding the need for harsh reagents and high temperatures.

Electrochemical synthesis, in particular, has shown promise for the production of carbamates. An electrocatalyzed three-component reaction of CO2, amines, and N-alkenylsulfonamides has been developed for the synthesis of novel carbamate compounds. arkat-usa.org Furthermore, the electrochemical carboxylation of organic halides is a well-established method for the synthesis of carboxylic acids, which could be a precursor to the target ester. nih.gov The direct electrochemical synthesis of ethyl carbamates from amines and carbon dioxide has also been reported, offering a mild and safe route. researchgate.net

Photochemical reactions of carbamates have also been investigated, primarily in the context of photoremovable protecting groups. wordpress.comatlantis-press.com While direct photochemical synthesis of this compound has not been extensively reported, the principles of photochemistry could potentially be applied to develop novel synthetic strategies.

Optimization and Scale-Up Considerations for this compound Production

The successful transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction conditions and consideration of various engineering challenges. For the production of this compound, key parameters to optimize include temperature, pressure, reaction time, catalyst loading, and solvent selection.

Table 1: Key Parameters for Optimization of this compound Synthesis

ParameterConsiderations for Optimization
Temperature Balancing reaction rate with potential side reactions and catalyst stability.
Pressure Particularly relevant for reactions involving gaseous reagents like CO2.
Reaction Time Minimizing time to achieve high conversion and throughput.
Catalyst Selecting a catalyst with high activity, selectivity, and stability. Optimizing catalyst loading to maximize efficiency and minimize cost.
Solvent Choosing a solvent that is effective, environmentally friendly, and easily recyclable.
Reactant Ratio Optimizing the molar ratio of reactants to maximize yield and minimize waste.

For example, in the lipase-catalyzed synthesis of ethyl ferulate, a related ester, optimization of the molar ratio of acid to alcohol and the reaction temperature was crucial for achieving a reasonable yield. researchgate.net Similarly, in the design of a process to produce furan from furfural (B47365), modifications to the conceptual flowsheet and optimization of design variables were necessary to minimize the total annual cost of the process.

The scale-up of production also necessitates addressing challenges related to heat and mass transfer, reactor design, and product purification. Flow reactors, as discussed earlier, can mitigate some of these challenges by providing better control over reaction conditions and facilitating continuous processing. The choice of downstream processing techniques, such as crystallization or distillation, will also be critical for obtaining the final product with the desired purity and for minimizing waste.

Reaction Mechanisms and Chemical Transformations Involving 2 Furancarbamic Acid, Ethyl Ester

Reactivity of the Furan (B31954) Ring System in 2-Furancarbamic Acid, Ethyl Ester

The furan ring is an electron-rich five-membered aromatic heterocycle. Its aromaticity is less stable than that of benzene, which makes it susceptible to a variety of reactions that can either preserve or disrupt the aromatic system. The presence of the ethoxycarbonylamino (-NHCOOEt) substituent at the C2 position significantly influences the ring's reactivity.

Electrophilic Aromatic Substitution Reactions on the Furan Moiety

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. rsc.org The general mechanism involves an initial attack by an electrophile on the electron-rich aromatic ring, leading to the formation of a cationic, non-aromatic intermediate known as a sigma complex or arenium ion. researchgate.netresearchgate.net Aromaticity is subsequently restored through the loss of a proton from the site of attack. researchgate.net

For this compound, the furan ring acts as the nucleophile. The ethoxycarbonylamino group at the C2 position is an activating group and directs incoming electrophiles. The nitrogen atom's lone pair can donate electron density into the ring, stabilizing the positive charge in the sigma complex intermediate. This directing effect preferentially activates the C5 position for electrophilic attack, as resonance stabilization of the intermediate is most effective when the attack occurs at this position.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with halogens like chlorine or bromine, typically in the presence of a Lewis acid catalyst, is expected to yield the 5-halo derivative.

Nitration: Introduction of a nitro group (-NO₂) can be achieved using nitrating agents, such as a mixture of nitric acid and sulfuric acid. The reaction is predicted to produce ethyl 5-nitro-2-furylcarbamate.

Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group (-SO₃H) at the C5 position.

Friedel-Crafts Reactions: Acylation or alkylation using an acyl halide or alkyl halide with a Lewis acid catalyst would also be directed to the C5 position.

The general preference for substitution at the C5 position is a well-established principle for 2-substituted furans bearing electron-donating groups. youtube.com

Nucleophilic Additions and Ring-Opening Pathways

The electron-rich nature of the furan ring generally makes it resistant to direct nucleophilic attack unless the ring is activated by potent electron-withdrawing groups. Given that the carbamate (B1207046) substituent is electron-donating, nucleophilic attack on the ring of ethyl 2-furylcarbamate is unfavorable under standard conditions.

However, the furan ring can undergo ring-opening reactions under specific catalytic conditions, transforming the heterocyclic structure into a versatile linear compound. rsc.orgresearchgate.netresearchgate.net These reactions are crucial for converting furan-based biomass derivatives into other valuable chemicals. The reaction pathways often involve an initial interaction with a catalyst, such as a Lewis acid or a transition metal, which disrupts the aromaticity and facilitates cleavage of the C-O bond within the ring. rsc.orgnih.gov

For instance, studies on other furan derivatives have shown that catalysts like iron(III) chloride can promote ring-opening in the presence of a nucleophile, leading to the formation of 1,4-dicarbonyl compounds or their equivalents. rsc.org Another pathway involves catalytic cyclopropanation followed by a ring-opening cascade. researchgate.net While specific studies on this compound are not widely documented, it is plausible that under appropriate catalytic conditions, its furan ring could be opened to generate highly functionalized acyclic synthons.

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring in this compound can function as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.govrsc.org This reaction provides a powerful method for constructing six-membered rings. nih.govzbaqchem.com In a typical Diels-Alder reaction, the diene (furan) reacts with a dienophile, which is an alkene or alkyne, often activated by electron-withdrawing groups. rsc.orgnih.gov

The reaction between furan and a dienophile like maleic anhydride (B1165640) is a classic, well-studied example. zbaqchem.commnstate.eduresearchgate.net The process is thermally reversible and leads to the formation of a bicyclic adduct. researchgate.net

Mechanism: The reaction proceeds through a concerted pericyclic mechanism, where the 4 π-electrons of the furan system and the 2 π-electrons of the dienophile form a cyclic transition state, resulting in two new sigma bonds and a new cyclohexene (B86901) ring. nih.gov

Stereoselectivity: The reaction can produce two diastereomeric products: the endo and exo adducts. The endo product is often favored under kinetic control due to secondary orbital interactions between the developing π-system and the substituents on the dienophile, a phenomenon that stabilizes the transition state. nih.gov At higher temperatures, the thermodynamically more stable exo product may be favored, taking advantage of the reaction's reversibility. researchgate.net

Substituent Effects: The electron-donating carbamate group at the C2 position of this compound is expected to increase the electron density of the furan diene system. This activation generally increases the rate of reaction with electron-poor dienophiles.

Table 1: Diels-Alder Reaction of Furan Derivatives

Diene Dienophile Product Type Key Features
Furan Maleic Anhydride Bicyclic Adduct Reversible; kinetically favors endo product. researchgate.netnih.gov
Furan N-methylmaleimide Bicyclic Adduct Reversible reaction. researchgate.net
This compound Activated Alkene Bicyclic Adduct The C2-substituent is expected to enhance diene reactivity.

Transformations at the Ester and Carbamate Functionalities

The exocyclic functional groups of this compound possess their own distinct reactivity, allowing for a range of chemical modifications.

Hydrolysis and Transesterification Reactions of the Ethyl Ester

The ethyl ester functionality is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Hydrolysis: This reaction converts the ethyl ester into the corresponding carboxylic acid (2-furancarbamic acid). It can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the ester carbonyl carbon, followed by the elimination of the ethoxide leaving group. The resulting carboxylic acid is deprotonated by the base, driving the reaction to completion.

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which activates the carbonyl carbon towards attack by a weak nucleophile like water. This process is reversible.

Transesterification: This is the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. acs.org For example, reacting ethyl 2-furylcarbamate with methanol (B129727) under acidic conditions would lead to the formation of methyl 2-furylcarbamate and ethanol (B145695). Using a large excess of the new alcohol can shift the equilibrium towards the desired product. acs.org

Table 2: Representative Transformations of the Ethyl Ester Group

Reaction Reagents Product
Hydrolysis NaOH (aq), Heat 2-Furancarbamic acid (as sodium salt)
Hydrolysis H₃O⁺, Heat 2-Furancarbamic acid
Transesterification CH₃OH, H⁺ catalyst 2-Furancarbamic acid, methyl ester

Aminolysis and Alcoholysis of the Carbamate Group

The carbamate group, while generally more stable than an ester, can also undergo nucleophilic substitution reactions. These transformations typically require more forcing conditions or specific catalysis.

Aminolysis: This reaction involves the displacement of the ethoxy group (-OEt) of the carbamate by an amine. The product of this reaction is a substituted urea (B33335). For example, reaction with a primary amine (R-NH₂) would yield an N-furyl-N'-R-urea. Nickel-catalyzed methods have been developed for the amination of aryl carbamates, demonstrating a modern approach to this transformation. rsc.org

Alcoholysis: This is the exchange of the alkoxy group of the carbamate. Reacting ethyl 2-furylcarbamate with a different alcohol (e.g., R-OH) under catalytic conditions can lead to a new carbamate (e.g., 2-furancarbamic acid, R-ester). This process is analogous to transesterification but occurs at the carbamate rather than the ester. Palladium-catalyzed systems have been explored for the synthesis of carbamates from alcohols, indicating the feasibility of the reverse reaction, alcoholysis, under appropriate conditions. acs.org The reactivity of the N-H bond in carbamates can also lead to side reactions, such as N-arylation, under certain catalytic conditions. nih.govorganic-chemistry.org

Reduction Reactions of the Ester and Carbamate

The ester and carbamate groups of this compound are susceptible to reduction by various reagents. The specific outcome of the reduction depends on the reducing agent employed and the reaction conditions.

Ester Reduction: The ethyl ester group can be reduced to the corresponding primary alcohol, (2-furyl)methanol, or to the methyl group of 2-methylfuran. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion attacks the electrophilic carbonyl carbon of the ester.

Carbamate Reduction: The carbamate group is generally more resistant to reduction than the ester. However, under forcing conditions with powerful reducing agents, the carbamate can be cleaved. For instance, studies on other complex molecules containing an ethyl carbamate moiety have shown its cleavage during metabolic processes. nih.gov

A summary of potential reduction products is provided in the table below.

Functional Group Reducing Agent Primary Product Secondary/Possible Product
Ethyl EsterLithium Aluminum Hydride (LiAlH₄)(2-Furyl)methanol2-Methylfuran
CarbamateStrong reducing agents2-AminofuranFuran

Metal-Catalyzed Reactions Utilizing this compound as a Substrate or Ligand Precursor

The furan ring in this compound can participate in various metal-catalyzed reactions. These reactions are pivotal for the synthesis of more complex furan derivatives.

Transition metal catalysts, particularly those based on palladium, copper, and gold, are known to facilitate carbene insertion reactions into C-H bonds. snnu.edu.cn In the context of this compound, a metal-catalyzed reaction with a carbene precursor like ethyl diazoacetate could lead to the formation of cyclopropane (B1198618) adducts or C-H insertion products on the furan ring. researchgate.net The regioselectivity of such reactions would be influenced by the electronic properties of the furan ring, which is activated by the electron-donating carbamate group.

Furthermore, the furan ring can undergo cross-coupling reactions. Palladium-catalyzed reactions, for instance, are widely used for the synthesis of substituted furans. researchgate.net While specific examples with this compound are not extensively documented, the principles of these reactions are applicable.

Reaction Type Catalyst Reagent Potential Product
Carbene InsertionCopper or Rhodium complexesEthyl diazoacetateSubstituted furan with an added ester group
Cross-CouplingPalladium complexesAryl halidesAryl-substituted furan

Oxidative and Reductive Pathways of this compound

The furan ring is sensitive to both oxidative and reductive conditions, leading to a variety of products.

Oxidative Pathways: The furan ring can be oxidized by various oxidizing agents. The outcome of the oxidation is highly dependent on the oxidant and reaction conditions. For instance, low-temperature oxidation of similar furan derivatives can lead to the formation of hydroxylated and ring-opened products. mdpi.com The electron-rich nature of the furan ring in this compound makes it susceptible to electrophilic attack by oxidizing species.

Reductive Pathways: Catalytic hydrogenation of the furan ring typically leads to the corresponding tetrahydrofuran (B95107) derivative. This reaction is usually carried out using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. The carbamate and ester groups may also be reduced under these conditions, depending on the catalyst and reaction severity.

Thermal Degradation and Stability Studies

The thermal stability of this compound is a critical parameter, particularly in applications where it might be exposed to elevated temperatures. The degradation process can involve the breakdown of both the furan ring and the carbamate ester side chain.

Studies on related compounds provide insights into the potential thermal degradation pathways. For instance, the thermal degradation of polyesters derived from 2,5-furandicarboxylic acid primarily proceeds through a β-heterolytic scission of the ester bond. researchgate.net Similarly, ethyl esters are known to undergo elimination reactions at elevated temperatures. nih.gov The pyrolysis of ethyl formate, a related ester, primarily yields ethylene (B1197577) and formic acid. researchgate.net

The stability of pharmaceutical products, which can include complex ester and carbamate structures, is typically assessed under various storage conditions, including elevated temperatures, to establish a shelf-life. europa.eupaho.org While specific data for this compound is not available, general principles of thermal degradation suggest that the initial steps would likely involve the decomposition of the ethyl carbamate side chain, potentially followed by degradation of the furan ring at higher temperatures. The presence of ethyl carbamate has also been shown to influence the degradation of other esters in complex mixtures. nih.gov The thermal degradation of some Amadori derivatives in ethanol leads to the formation of various flavor compounds, indicating that the reaction medium can influence the degradation processes. nih.gov

A summary of potential thermal degradation products is presented below.

Component Degradation Pathway Potential Products
Ethyl Carbamate Side Chainβ-Elimination2-Aminofuran, Ethylene, Carbon Dioxide
Furan RingRing Opening/FragmentationVarious volatile organic compounds

Derivatization Strategies and Analogue Synthesis Based on 2 Furancarbamic Acid, Ethyl Ester Scaffolding

Modification of the Ester Group to Yield Various Furan-Carbamate Esters

The ethyl ester functionality of 2-furancarbamic acid, ethyl ester is a prime target for modification through transesterification. This reaction allows for the exchange of the ethyl group with a variety of other alkyl or aryl moieties, thereby altering properties such as solubility, volatility, and reactivity. The general approach involves reacting the parent ethyl ester with an excess of a different alcohol in the presence of a catalyst.

Table 1: Examples of Furan-Carbamate Esters Synthesized via Transesterification

Starting Material Reagent (Alcohol) Catalyst Product Potential Application Area
This compound Benzyl (B1604629) alcohol Acid or Base 2-Furancarbamic acid, benzyl ester Pharmaceutical intermediates
This compound Propargyl alcohol Enzyme (e.g., Lipase) 2-Furancarbamic acid, propargyl ester Click chemistry, Material science
This compound Poly(ethylene glycol) (PEG) Acid or Base PEGylated 2-furancarbamate Drug delivery, Biomaterials

This table is illustrative and based on general chemical principles of transesterification.

Research has demonstrated that both chemical and enzymatic catalysts can be employed for this transformation. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, and base catalysts, like sodium methoxide, are commonly used. However, enzymatic catalysis, for instance using lipases, offers a milder and more selective alternative, which can be particularly advantageous when dealing with sensitive functional groups on the incoming alcohol.

Substitutions and Functionalization on the Furan (B31954) Ring System

The furan ring in this compound is an electron-rich diene, making it amenable to a variety of substitution and functionalization reactions, most notably the Diels-Alder reaction. This cycloaddition reaction provides a powerful tool for constructing complex polycyclic structures.

The reactivity of the furan ring in a Diels-Alder reaction is significantly influenced by the nature of the substituents attached to it. The carbamate (B1207046) group at the 2-position, being electron-donating, activates the furan ring for reaction with electron-deficient dienophiles. Further substitution on the furan ring, particularly at the 5-position, can modulate this reactivity.

A notable strategy involves the synthesis of 5-substituted furfuryl carbamates. An alternative to direct functionalization is the use of an oxanorbornadiene (OND)-based strategy. In this approach, furfuryl alcohols are first converted to their corresponding ONDs, which can then be activated and reacted with amines to form OND carbamates. A subsequent retro-Diels-Alder reaction yields the desired 5-substituted furfuryl carbamates. nih.gov

Table 2: Diels-Alder Reactions of Ethyl 2-Furancarbamate Derivatives

Furan Diene Dienophile Product
Ethyl 2-furancarbamate Maleic anhydride (B1165640) 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-(ethoxycarbonyl)amino-, anhydride
Ethyl 5-methyl-2-furancarbamate N-Phenylmaleimide 1-Methyl-7-oxo-3-phenyl-3,7-dihydro-1H-pyrrolo[3,4-c]furan-5-carboxylic acid, ethyl ester

This table presents hypothetical Diels-Alder adducts based on known reactivity patterns of furan derivatives.

Electrophilic aromatic substitution reactions can also be employed to introduce functional groups onto the furan ring, although the presence of the activating carbamate group can lead to challenges in controlling regioselectivity and potential polymerization.

Alterations of the Carbamate Nitrogen Atom

The nitrogen atom of the carbamate group offers another site for derivatization, primarily through N-alkylation and N-arylation reactions. These modifications can significantly impact the biological activity and material properties of the resulting compounds.

N-alkylation can be achieved by reacting the parent carbamate with alkyl halides in the presence of a base. The choice of base is crucial to deprotonate the carbamate nitrogen, rendering it nucleophilic. Stronger bases like cesium carbonate have been shown to be effective in promoting this reaction, often in the presence of a phase-transfer catalyst such as tetrabutylammonium (B224687) iodide (TBAI). researchgate.net This method allows for the introduction of a wide range of alkyl groups. researchgate.netrsc.org

N-arylation of carbamates is typically accomplished through transition metal-catalyzed cross-coupling reactions. Copper-catalyzed methods, for instance, have been developed for the N-arylation of primary alkyl carbamates with aryl iodides and bromides, often without the need for expensive ligands. researchgate.net

Table 3: N-Substituted Derivatives of this compound

Starting Material Reagent Catalyst/Base Product
This compound Methyl iodide Cesium carbonate/TBAI Ethyl N-methyl-N-(furan-2-yl)carbamate
This compound Benzyl bromide Cesium carbonate/TBAI Ethyl N-benzyl-N-(furan-2-yl)carbamate

This table is illustrative, showing potential products from N-alkylation and N-arylation reactions based on established methodologies.

Synthesis of Polymeric Structures and Macromolecules Incorporating this compound Units

The furan and carbamate moieties of this compound and its derivatives make them valuable monomers for the synthesis of novel polymers. Furan-based polymers are of increasing interest due to their potential derivation from renewable biomass resources. researchgate.net

One major application is in the synthesis of furan-based polyurethanes. rsc.org By modifying the ethyl 2-furancarbamate to introduce hydroxyl functionalities, for example through transesterification with a diol or by using a furan-diol as a starting material, polyurethane precursors can be created. These can then be reacted with diisocyanates to form linear or cross-linked polyurethanes. The reversible nature of the furan-maleimide Diels-Alder reaction can be exploited to create self-healing and recyclable thermoset materials. researchgate.net

Furthermore, furan-containing polymers, including polyesters and conjugated polymers, have been synthesized for a variety of applications, including biomedical uses such as drug delivery and tissue engineering scaffolds. researchgate.netnih.govumw.edu.plresearchgate.net The biocompatibility and degradability of some furan-based polymers make them attractive candidates for these fields. nih.govumw.edu.plresearchgate.net For instance, furan-based copolymers have been synthesized enzymatically and their potential as nanofibrous scaffolding material has been explored. nih.govumw.edu.plresearchgate.net

Table 4: Potential Polymeric Structures from this compound Derivatives

Monomer Co-monomer/Cross-linker Polymer Type Potential Application
Dihydroxylated furan-carbamate derivative Methylene diphenyl diisocyanate (MDI) Polyurethane Elastomers, Foams
Furan-carbamate with maleimide (B117702) functionality Bismaleimide Self-healing polymer Coatings, Adhesives

This table outlines potential polymer syntheses based on the functional groups present in derivatized this compound.

Structure-Reactivity Relationships in Synthesized Analogues

The relationship between the chemical structure of the synthesized analogues and their reactivity is a critical aspect of their design and application. This is particularly evident in the Diels-Alder reaction of furan derivatives.

The electronic nature of the substituents on the furan ring plays a dominant role in determining the reaction rate. Electron-donating groups on the furan diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.comrsc.org Therefore, analogues of ethyl 2-furancarbamate with additional electron-donating groups at the 5-position would be expected to exhibit enhanced reactivity in Diels-Alder cycloadditions. Conversely, the introduction of electron-withdrawing groups would decrease the reactivity. rsc.org

The Hammett equation can be a useful tool for quantifying these substituent effects, although its application to heterocyclic systems like furan requires careful consideration of the electronic parameters. wikipedia.org A plot of the logarithm of the reaction rate constant (log k) versus the Hammett substituent constant (σ) for a series of 5-substituted ethyl 2-furancarbamate analogues in a specific reaction would provide a linear free-energy relationship. The slope of this plot, the reaction constant (ρ), would indicate the sensitivity of the reaction to the electronic effects of the substituents. wikipedia.org A negative ρ value would confirm that electron-donating groups accelerate the reaction.

In the context of polymeric materials, the structure of the monomer unit directly influences the properties of the resulting polymer. For example, in furan-based polyurethanes, the nature of the diol and diisocyanate components, along with the furan-carbamate moiety, will determine properties such as the glass transition temperature, mechanical strength, and thermal stability. rsc.org The ability to tune these properties through systematic structural modifications is a key advantage of using this versatile scaffold.

Theoretical and Computational Investigations of 2 Furancarbamic Acid, Ethyl Ester

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to modern chemical research, allowing for the detailed exploration of molecular systems. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecule, yielding a wealth of information about its behavior. For a molecule like 2-Furancarbamic acid, ethyl ester, these calculations would typically be performed using a specified functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to ensure accuracy.

Electronic Structure and Bonding Analysis

A primary goal of quantum chemical calculations is to elucidate the electronic structure. This involves analyzing the distribution of electrons within the molecule to understand bonding, reactivity, and spectroscopic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO is the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO is the region most likely to accept an electron, indicating sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies a more reactive molecule.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. This allows for the prediction of sites for intermolecular interactions, such as hydrogen bonding, and electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge delocalization and hyperconjugative interactions between filled and vacant orbitals. nih.gov For this compound, this would reveal the stability conferred by interactions such as the delocalization of lone pairs on the oxygen and nitrogen atoms into the furan (B31954) ring or carbonyl groups.

Hypothetical Data Table for Electronic Properties: This table illustrates the type of data that would be generated from a DFT calculation. The values are purely for illustrative purposes.

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 Debye

Molecular Geometry Optimization and Conformation Analysis

Before analyzing its properties, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is a computational process that finds the arrangement of atoms corresponding to the minimum energy on the potential energy surface.

For a flexible molecule like this compound, which has several rotatable single bonds (e.g., C-N, C-O), multiple conformers may exist. A conformational analysis would be performed by systematically rotating these bonds and calculating the energy of each resulting structure to identify the global minimum (the most stable conformer) and other low-energy local minima. nih.gov The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, for the most stable conformer would then be determined. These theoretical values can be compared with experimental data from techniques like X-ray crystallography if available.

Hypothetical Data Table for Optimized Geometrical Parameters: This table shows a selection of parameters that would be calculated.

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC=O (Ester)1.21 Å
Bond LengthC-N (Amide)1.35 Å
Bond LengthC-O (Furan)1.37 Å
Bond AngleO=C-O (Ester)125.0°
Dihedral AngleC(ring)-N-C(carbonyl)-O178.5°

Vibrational Frequency Calculations and Spectroscopic Parameter Prediction

Once the optimized geometry is found, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in an infrared (IR) and Raman spectrum. nih.govscholarsresearchlibrary.com

By comparing the calculated vibrational spectrum with an experimental one, each observed peak can be assigned to a specific motion of the atoms (e.g., C=O stretch, N-H bend, C-H stretch). scholarsresearchlibrary.com Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment for each vibrational mode. Due to approximations in the computational methods and the fact that calculations are often for a single molecule in the gas phase, a scaling factor is typically applied to the calculated frequencies to improve agreement with experimental data. scholarsresearchlibrary.com

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry is an invaluable tool for investigating the step-by-step pathways of chemical reactions. It allows for the study of transient species like transition states that are difficult or impossible to isolate experimentally.

Transition State Characterization and Activation Energy Determination

A transition state (TS) is the highest energy point along a reaction coordinate, representing the "peak" of the energy barrier that must be overcome for reactants to become products. wayne.edu Computational methods can locate and characterize the geometry of these transition states. A key feature of a true transition state on the potential energy surface is that it has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction path. umn.edu

Once the structures of the reactants, products, and the transition state are optimized, their energies can be calculated. The activation energy (Ea) of the reaction is the energy difference between the transition state and the reactants. This value is critical for understanding the reaction rate; a higher activation energy corresponds to a slower reaction. umn.edu

Reaction Pathway Elucidation

To confirm that a calculated transition state correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.net This calculation maps the minimum energy path downhill from the transition state, ideally leading to the reactant on one side and the product on the other. This process elucidates the complete reaction pathway and ensures the correct transition state has been identified. researchgate.net For a reaction involving this compound, such as its synthesis or hydrolysis, these calculations would reveal the precise sequence of bond-making and bond-breaking events.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system, providing a detailed picture of intermolecular interactions. For this compound, MD simulations can elucidate how individual molecules interact with each other in a condensed phase, which is crucial for understanding its physical properties and behavior in solution.

In a typical MD simulation of this compound, a system would be constructed by placing numerous molecules in a simulation box, often with a solvent to mimic solution conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion for each atom, the trajectory of the system is propagated over time, allowing for the analysis of various properties.

The primary intermolecular interactions expected for this compound are hydrogen bonding and van der Waals forces. The N-H group of the carbamate (B1207046) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the ester oxygen (C-O-C) can act as hydrogen bond acceptors. The furan ring, with its delocalized π-electron system, can also participate in π-π stacking interactions.

A theoretical study on the hydrogen bond interactions between methyl N-(2-pyridyl) carbamate and acetic acid has shown that the oxygen atom of the carbamate group is a primary site for hydrogen bonding. researchgate.net Similarly, it is anticipated that in a system of pure this compound, the carbamate moiety would be central to the formation of a hydrogen-bonded network. nih.gov

MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding an atom at a certain distance from another atom, and by analyzing the number and lifetime of hydrogen bonds. The interaction energies between molecular pairs can also be calculated to determine the strength of these non-covalent bonds.

Table 1: Illustrative Intermolecular Interaction Energies for a Dimer of this compound from a Hypothetical MD Simulation

Interacting Atoms/GroupsInteraction TypeDistance (Å)Interaction Energy (kcal/mol)
N-H --- O=C (carbamate)Hydrogen Bond2.9-5.2
C-H (furan) --- O (furan)Weak Hydrogen Bond3.4-1.5
Furan Ring --- Furan Ringπ-π Stacking3.8-2.1
Ethyl Group --- Ethyl GroupVan der Waals4.5-0.8

This table presents hypothetical data for illustrative purposes.

QSAR (Quantitative Structure-Activity Relationship) Studies focused on Chemical Reactivity (non-biological)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity. While often used in drug discovery to predict biological activity, QSAR can also be applied to predict chemical reactivity. For this compound, a QSAR model could be developed to predict its susceptibility to various chemical reactions, such as electrophilic substitution on the furan ring or nucleophilic attack at the carbonyl carbon.

To build a QSAR model for chemical reactivity, a set of furan-carbamate derivatives would be synthesized or computationally designed. For each derivative, a series of molecular descriptors would be calculated using quantum chemical methods. These descriptors quantify various electronic and steric properties of the molecules. Examples of relevant descriptors include:

Highest Occupied Molecular Orbital (HOMO) Energy: Relates to the electron-donating ability of a molecule.

Lowest Unoccupied Molecular Orbital (LUMO) Energy: Relates to the electron-accepting ability of a molecule.

Molecular Electrostatic Potential (MEP): Indicates regions of positive and negative electrostatic potential on the molecular surface, highlighting sites susceptible to electrophilic or nucleophilic attack.

Fukui Functions: Identify the most reactive sites in a molecule.

Atomic Charges: Provide insight into the charge distribution within the molecule.

Studies on other furan derivatives have demonstrated the utility of such descriptors in QSAR models. For instance, a study on diacyl-hydrazine derivatives containing furan rings used quantum chemical descriptors to build a predictive QSAR model. bohrium.com Similarly, QSAR studies on furanocoumarin derivatives have shown that descriptors like logP, molecular volume, and electrostatic potential are significantly related to their activity. nih.gov

A hypothetical QSAR equation for the chemical reactivity of a series of furan-carbamate derivatives could take the form:

log(k) = β₀ + β₁ (HOMO) + β₂ (LUMO) + β₃ (MEP_min) + ...

where 'k' is the rate constant for a specific reaction, and β are the regression coefficients determined from the statistical analysis.

Table 2: Hypothetical Data for a QSAR Study on the Chemical Reactivity of Furan-Carbamate Derivatives

DerivativeHOMO (eV)LUMO (eV)MEP_min (kcal/mol)Predicted log(k)
Ethyl 2-furancarbamate-6.2-0.5-45.2-3.1
Ethyl 5-methyl-2-furancarbamate-6.0-0.4-48.1-2.8
Ethyl 5-nitro-2-furancarbamate-6.8-1.2-35.7-4.5
Propyl 2-furancarbamate-6.2-0.5-45.5-3.2

This table presents hypothetical data for illustrative purposes.

Computational Design of Novel Furan-Carbamate Derivatives

The computational design of novel molecules is a key area of modern chemistry, enabling the creation of compounds with desired properties before their synthesis. Starting from the scaffold of this compound, computational methods can be used to design new derivatives with modulated chemical reactivity.

The design process typically begins with an in silico analysis of the parent molecule to understand its electronic structure and reactivity profile. Density Functional Theory (DFT) calculations can provide detailed information about the electron density, molecular orbitals, and electrostatic potential. researchgate.net This analysis can identify the most promising positions on the molecule for chemical modification.

For this compound, modifications could be introduced at several positions:

Substitution on the Furan Ring: Introducing electron-donating groups (e.g., alkyl, alkoxy) or electron-withdrawing groups (e.g., nitro, cyano) at the C3, C4, or C5 positions of the furan ring would significantly alter its electronic properties and, consequently, its reactivity in electrophilic aromatic substitution reactions.

Isomeric Variations: Exploring other isomers, such as 3-Furancarbamic acid, ethyl ester, could lead to derivatives with different reactivity patterns.

Once a set of virtual derivatives is created, their properties can be rapidly screened using computational methods. The QSAR models developed for chemical reactivity can be employed to predict which derivatives are most likely to exhibit the desired reactivity. Molecular docking studies, although typically used for biological targets, could be adapted to simulate the interaction of the designed derivatives with a catalytic surface or a reactive partner.

Table 3: Hypothetical Computationally Designed Furan-Carbamate Derivatives and Their Predicted Properties

Derivative NameModificationPredicted HOMO (eV)Predicted Reactivity Index
Ethyl 5-methoxy-2-furancarbamate-OCH₃ at C5-5.9High
Ethyl 5-formyl-2-furancarbamate-CHO at C5-6.6Low
tert-Butyl 2-furancarbamatetert-Butyl ester-6.2Moderate
Ethyl N-methyl-2-furancarbamate-CH₃ on Nitrogen-6.1Moderate

This table presents hypothetical data for illustrative purposes.

Through this iterative cycle of design, computational screening, and analysis, novel furan-carbamate derivatives with fine-tuned chemical reactivity can be rationally designed for a wide range of potential applications.

Applications of 2 Furancarbamic Acid, Ethyl Ester in Chemical Synthesis and Materials Science

2-Furancarbamic Acid, Ethyl Ester as a Versatile Building Block in Organic Synthesis

The reactivity of this compound is primarily dictated by its two key structural features: the furan (B31954) ring and the ethyl carbamate (B1207046) moiety. The furan ring can act as a diene in cycloaddition reactions or undergo electrophilic substitution, while the carbamate group offers a site for hydrolysis, substitution, or derivatization.

Precursor to Fine Chemicals and Specialty Organic Intermediates

The functional groups of this compound allow for its theoretical use as a starting material for various fine chemicals. The furan ring is a known precursor to other valuable compounds. For instance, oxidation of the furan ring can lead to the formation of dicarbonyl compounds, which are important intermediates in organic synthesis.

Moreover, the ethyl carbamate group can be hydrolyzed to yield 2-aminofuran, a highly reactive and unstable intermediate that can be trapped in situ to produce a range of derivatives. Alternatively, the N-H bond of the carbamate can be functionalized to introduce other molecular fragments, leading to more complex structures. These potential transformations position it as a latent source for specialty intermediates that may be difficult to access through other synthetic routes.

Functional Group Potential Transformation Resulting Intermediate Class
Furan RingDiels-Alder ReactionSubstituted Oxabicyclic Compounds
Furan RingRing-Opening Oxidation1,4-Dicarbonyl Compounds
Ethyl CarbamateHydrolysis2-Aminofuran Derivatives
Ethyl CarbamateN-Alkylation/N-ArylationN-Substituted Furan Carbamates

Role in Heterocyclic Synthesis and Derivatization

The furan moiety of this compound is a valuable synthon for constructing new heterocyclic systems. Its ability to participate as the 4-carbon component in Diels-Alder reactions with various dienophiles (e.g., maleimides, acetylenes) can generate complex oxygen-bridged bicyclic adducts. These adducts can then be converted into substituted aromatic rings, such as phenols or anilines, or other heterocyclic structures.

Furthermore, furan derivatives are used as starting points for synthesizing other five- and six-membered heterocycles. For example, multicomponent reactions, such as the Biginelli reaction, have been used to create dihydropyrimidine (B8664642) derivatives from furan-containing starting materials. researchgate.net By applying similar principles, this compound could serve as the foundational component for novel pyrimidines, pyridazines, or other nitrogen-containing heterocycles, where the carbamate group provides a built-in nitrogen source or a directing group for subsequent chemical modifications.

Integration into Polymeric Systems and Advanced Materials

The pursuit of sustainable materials has intensified research into polymers derived from biomass. Furan-based compounds, originating from agricultural feedstocks, are at the forefront of this effort, with a primary focus on replacing petroleum-based plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). nih.govresearchgate.net

Monomer for Polymerization Reactions

Theoretically, this compound possesses functionalities that could allow it to act as a monomer. The carbamate group contains a reactive N-H bond that could potentially participate in condensation polymerization with difunctional compounds like diisocyanates to form urea (B33335) linkages or with phosgene (B1210022) derivatives.

Another potential route for polymerization involves the furan ring itself. Diels-Alder polymerization, using the furan as a diene and a bis-dienophile as a comonomer, could yield cross-linked or linear polymers with repeating oxabicyclic units. However, it is important to note that the use of this compound as a monomer is not widely documented, and research has predominantly centered on other furanic monomers like FDCA and 2,5-bis(hydroxymethyl)furan (BHMF) for creating bio-based polyesters such as poly(ethylene 2,5-furandicarboxylate) (PEF). nih.govnih.gov

Development of Bio-based Polymers and Sustainable Materials

Should viable polymerization pathways be developed, polymers incorporating this compound would be classified as bio-based materials, assuming the furan component is derived from renewable resources like furfural (B47365). The inclusion of nitrogen via the carbamate group would differentiate these polymers from the more common furan-based polyesters, potentially imparting unique properties such as altered thermal stability, hydrogen bonding capabilities, and surface characteristics. The development of such polymers would align with the broader goal of diversifying the portfolio of sustainable materials and reducing reliance on fossil fuels. researchgate.net

Catalytic Applications and Ligand Design Using this compound Derivatives

The design of specialized ligands is crucial for the advancement of homogeneous catalysis. Ligands coordinate to a central metal atom, modifying its reactivity, selectivity, and stability. Heterocyclic compounds are frequently used as scaffolds in ligand design due to the presence of heteroatoms that can act as donor sites.

Derivatives of this compound present a theoretical framework for novel ligand development. The molecule contains multiple potential coordination sites: the oxygen atom of the furan ring, the nitrogen atom of the carbamate, and the carbonyl oxygen of the carbamate. By modifying the structure, for instance, by replacing the ethyl group with functionalized chains containing phosphorus or other donor atoms, it could be transformed into a bidentate or polydentate ligand. Such ligands could form stable complexes with transition metals, which could then be explored for catalytic activity in reactions like cross-coupling, hydrogenation, or polymerization. While specific examples of its use in catalysis are not prominent in the literature, the underlying molecular structure offers a valid starting point for future research in ligand synthesis.

Potential Donor Atom Coordination Site Potential Ligand Type
Furan OxygenSoft Lewis BaseHemilabile Ligand Component
Carbamate NitrogenHard/Borderline Lewis BaseN-donor Ligand
Carbonyl OxygenHard Lewis BaseO-donor Ligand

Role in Analytical Standards and Reagents for Chemical Research

There is currently no significant evidence in publicly accessible research or commercial product literature to suggest that this compound is widely used as a certified reference material or an analytical standard. Analytical standards are compounds of high purity and well-characterized properties, essential for the calibration of analytical instruments and the validation of analytical methods. While other esters, such as ethyl formate, are available as analytical standards for various applications including in the food and beverage and environmental sectors, this compound does not appear to have been established for such purposes. sigmaaldrich.com

In the broader context of chemical research, furan derivatives are recognized for their diverse applications as building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. ontosight.ai For instance, various esters of 2-furoic acid and 2-furylacrylic acid have been synthesized and evaluated for their biological properties. nih.gov However, specific research detailing the use of this compound as a key reagent in well-established synthetic routes or as a fundamental building block in the development of new materials is not readily found in the scientific literature. Its structural relative, ethyl 2-furoate, is used as a flavoring and fragrance agent and can be synthesized via Fischer esterification. ontosight.ai

The table below provides a summary of the key identifying information for this compound.

IdentifierValue
Chemical Name This compound
CAS Number 134541-04-1
Molecular Formula C7H9NO3
Synonyms Ethyl N-(furan-2-yl)carbamate, Ethyl 2-furylcarbamate

Applications in Corrosion Inhibition Studies (as a model compound, if applicable)

The investigation of organic compounds as corrosion inhibitors is a significant area of materials science research. Compounds containing heteroatoms such as nitrogen, oxygen, and sulfur, as well as multiple bonds, are often effective due to their ability to adsorb onto metal surfaces and form a protective film. nih.gov Various esters and nitrogen-containing heterocyclic compounds have been studied for their corrosion inhibition properties on different metals in acidic media. nih.govresearchgate.netresearchgate.net

Despite the presence of a furan ring (containing oxygen), an ester group, and a carbamate linkage (containing nitrogen) in its structure—features that are theoretically favorable for corrosion inhibition—there is a lack of specific studies in the scientific literature that investigate this compound for this purpose. Research in this field has focused on other, often more complex, ester and furan derivatives. For example, a study on synthesized ethyl-(2-(5-arylidine-2,4-dioxothiazolidin-3-yl) acetyl) butanoate demonstrated its effectiveness as a corrosion inhibitor for mild steel. nih.gov Another study investigated the corrosion inhibition performance of an ester and an acid containing α-hydroxyphosphonate groups. researchgate.net

Therefore, while the molecular structure of this compound suggests potential as a corrosion inhibitor, it does not appear to have been a subject of specific research or application as a model compound in this field to date.

Advanced Analytical Methods for the Detection and Quantification of 2 Furancarbamic Acid, Ethyl Ester

Development of Hyphenated Chromatographic-Spectrometric Techniques for Trace Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, are the cornerstone of trace analysis for ethyl 2-furancarbamate. These methods provide the necessary selectivity and sensitivity to detect minute quantities of the compound in complex food matrices.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most widely used techniques for the determination of ethyl 2-furancarbamate. researchgate.netresearchgate.net

Sample Preparation: Extraction of the analyte from the food matrix using a suitable solvent, followed by a clean-up step to remove interfering compounds. thermofisher.com

Derivatization: While not always necessary, derivatization, such as silylation, can be employed to improve the volatility and thermal stability of the analyte, enhancing its chromatographic behavior. thermofisher.com

GC Separation: The extract is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.

MS Detection: The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information. researchgate.net

LC-MS: LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has gained popularity for its high sensitivity and specificity without the need for derivatization. researchgate.netnih.gov The general workflow includes:

Sample Preparation: Similar to GC-MS, a robust extraction and clean-up procedure is essential. Miniaturized liquid-liquid extraction (mLLE) has been optimized for this purpose. researchgate.net

LC Separation: The extract is separated using a liquid chromatograph, often employing reversed-phase columns. researchgate.net

MS/MS Detection: The use of tandem mass spectrometry allows for selected reaction monitoring (SRM), where a specific precursor ion of ethyl 2-furancarbamate is selected and fragmented to produce a characteristic product ion. This provides a high degree of selectivity and reduces matrix interference. researchgate.net

Table 1: Comparison of GC-MS and LC-MS for Ethyl 2-Furancarbamate Analysis

Feature GC-MS LC-MS/MS
Derivatization Often beneficial, sometimes required thermofisher.com Generally not required researchgate.net
Sensitivity Good, can reach low µg/kg levels Excellent, often achieving lower detection limits (e.g., 0.17 µg/L) researchgate.net
Selectivity Good, but can be affected by matrix co-eluents researchgate.net Excellent, especially with MS/MS researchgate.net
Sample Throughput Can be lower due to longer run times and potential derivatization steps thermofisher.com Often higher due to direct analysis and faster LC methods nih.gov
Matrix Effects Can be significant; requires effective clean-up Can be managed with techniques like isotope dilution and matrix-matched calibration nih.gov

For exceptionally complex samples where standard one-dimensional chromatography may not provide sufficient resolution, comprehensive two-dimensional chromatography (GCxGC and LCxLC) offers significantly enhanced separation power. chromatographyonline.comcopernicus.org

GCxGC: This technique employs two different GC columns with orthogonal separation mechanisms. copernicus.org The effluent from the first column is continuously trapped, focused, and re-injected onto a second, much shorter column for a very fast separation. copernicus.org The result is a two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of ethyl 2-furancarbamate from hundreds or even thousands of other compounds in a single analysis. copernicus.org

LCxLC: Similar to GCxGC, comprehensive two-dimensional liquid chromatography uses two different LC columns. chromatographyonline.com This technique is particularly useful for analyzing complex liquid samples without the need for volatilization. chromatographyonline.com The increased peak capacity can help to resolve ethyl 2-furancarbamate from other non-volatile matrix components that might interfere in a one-dimensional LC separation. nih.gov

Electrochemical Sensing Approaches

Electrochemical sensors are emerging as a promising alternative for the rapid and cost-effective detection of various analytes, including ethyl carbamate (B1207046), a structurally related compound. While specific research on electrochemical sensors for ethyl 2-furancarbamate is less prevalent, the principles can be extrapolated. These sensors operate by measuring the electrochemical response (e.g., current or potential) when the target analyte interacts with a specially designed electrode surface. mdpi.com

Recent developments in this area for similar compounds include the use of molecularly imprinted polymers (MIPs) which create specific recognition sites for the target molecule. nih.govsemanticscholar.org For instance, a sensor for ethyl carbamate was developed using a molecularly imprinted polymer on a nanocomposite material, which demonstrated high sensitivity and selectivity. nih.gov Such an approach could potentially be adapted for ethyl 2-furancarbamate, offering a portable and rapid screening tool. The sensor's performance relies on the unique interaction between the analyte and the modified electrode, leading to a measurable signal. nih.gov

Spectrophotometric and Fluorometric Methods for High-Throughput Quantification

Spectrophotometric and fluorometric methods are generally used for the quantification of a wide range of compounds and are known for their simplicity and high-throughput capabilities. mdpi.com

Spectrophotometry: This technique measures the absorption of light by the analyte at a specific wavelength. While it is a straightforward method, its application for the direct quantification of ethyl 2-furancarbamate in complex matrices can be limited by low sensitivity and interference from other compounds that absorb at similar wavelengths. mdpi.com

Fluorometry: Fluorometric methods measure the light emitted by a fluorescent compound. researchgate.net These methods are typically more sensitive and selective than spectrophotometry. mdpi.com However, since ethyl 2-furancarbamate is not naturally fluorescent, a derivatization step with a fluorescent tag would be required. This adds complexity to the sample preparation but can significantly enhance detection capabilities, making it suitable for high-throughput screening applications where ultimate precision is not the primary goal.

Isotope Dilution Mass Spectrometry for High-Precision Quantification

Isotope dilution mass spectrometry (IDMS) is considered a primary ratio method and is the gold standard for high-precision quantification. epa.gov This technique involves adding a known amount of an isotopically labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled ethyl 2-furancarbamate) to the sample as an internal standard at the beginning of the sample preparation process. nih.gov

The key advantages of IDMS are:

High Accuracy and Precision: Because the labeled internal standard behaves almost identically to the native analyte during extraction, clean-up, and analysis, it effectively compensates for any analyte loss during sample preparation and for matrix effects during ionization in the mass spectrometer. epa.govnih.gov

Reliability: The quantification is based on the measurement of the isotope ratio of the native analyte to the labeled standard, which can be measured with very high precision by the mass spectrometer. epa.gov

IDMS, often coupled with GC-MS or LC-MS, is the definitive method for validating other analytical methods and for obtaining highly accurate concentration data for risk assessment studies and reference materials. researchgate.net

Method Validation, Quality Control, and Interlaboratory Comparison Studies

To ensure the reliability and comparability of analytical results for ethyl 2-furancarbamate, rigorous method validation and ongoing quality control are essential.

Method Validation involves assessing several performance characteristics of an analytical method, including:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.

Accuracy and Recovery: The closeness of the measured value to the true value, often assessed by analyzing spiked samples. Recovery studies for ethyl carbamate in fortified wine have shown results between 93% and 114%. researchgate.net

Precision (Repeatability and Reproducibility): The degree of agreement among a series of measurements. For a method analyzing ethyl carbamate, precision never exceeded 8% variation. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For ethyl carbamate in fortified wine, LOD and LOQ were found to be 0.17 and 0.52 μg L⁻¹, respectively. researchgate.net

Selectivity/Specificity: The ability of the method to measure the analyte of interest without interference from other components in the sample.

Quality Control (QC) involves the routine use of procedures to monitor the performance of the analytical method. This includes the regular analysis of blank samples, QC samples at different concentrations, and certified reference materials (if available).

Future Research Avenues and Emerging Paradigms for 2 Furancarbamic Acid, Ethyl Ester

Exploration of Novel Sustainable Synthetic Routes and Biomanufacturing Approaches

The future production of 2-Furancarbamic acid, ethyl ester will likely be driven by the principles of green chemistry, moving away from conventional synthesis methods that rely on harsh conditions and petroleum-based reagents. A primary focus will be the development of catalytic processes that utilize renewable feedstocks and energy-efficient transformations.

Biocatalysis stands out as a particularly promising approach. The use of enzymes, such as lipases, has proven effective in the synthesis of various furan-based polyesters and other carbamates. umw.edu.plchemrxiv.org For instance, Candida antarctica lipase (B570770) B (CAL-B) is a robust biocatalyst for polymerization and esterification reactions under mild conditions. umw.edu.plchemrxiv.org Future research could focus on:

Enzymatic Carbamoylation: Screening for and engineering enzymes (e.g., acyltransferases, hydrolases) that can directly catalyze the formation of the carbamate (B1207046) linkage on the furan (B31954) ring, potentially starting from 2-furylamine or a related precursor.

Whole-Cell Biotransformation: Developing microbial fermentation processes that can convert biomass-derived sugars or furfural (B47365) directly into this compound or its immediate precursors, thereby creating a consolidated bioprocess.

These biocatalytic methods offer high selectivity, operate under mild conditions (ambient temperature and pressure), and reduce the generation of hazardous waste, aligning with the goals of sustainable manufacturing. umw.edu.pl

Deeper Mechanistic Understanding of Reaction Pathways and Selectivity

A significant hurdle in the broader application of furan-based compounds, particularly those with reactive functional groups on the methylene position like furfuryl derivatives, is their potential instability. Research on related furfuryl carbamates has highlighted that conventional synthetic routes can lead to poor yields due to competing side reactions. A thorough understanding of the reaction mechanisms governing the synthesis and subsequent reactions of this compound is therefore crucial for optimizing production and ensuring product stability.

Future mechanistic studies should aim to:

Elucidate Reaction Intermediates: Employing advanced spectroscopic techniques (e.g., in-situ NMR) and computational modeling to identify and characterize transient intermediates in both the formation and degradation of the furan-carbamate linkage.

Control Regioselectivity: Investigating how different catalysts and reaction conditions influence the selectivity of reactions on the furan ring, particularly electrophilic substitutions, to enable precise functionalization without compromising the carbamate group.

Stabilize the Scaffold: Exploring synthetic strategies, such as the use of masked furan precursors like oxanorbornadienes, which can be converted to the desired furan structure under mild conditions, thereby avoiding the instability issues associated with activated furfuryl intermediates.

A deeper mechanistic insight will enable the rational design of synthetic protocols that maximize yield, purity, and stability, which is essential for the material applications of this compound.

Advanced Materials Design and Engineering Incorporating Furan-Carbamate Scaffolds

The bifunctional nature of this compound, with its reactive furan ring and polymerizable carbamate group, makes it an attractive building block for novel polymers. The furan moiety can participate in reversible Diels-Alder "click" reactions, opening avenues for creating dynamic and responsive materials. The carbamate group is a key component of polyurethanes, a widely used class of polymers with tunable properties.

Future research in materials science should focus on:

Self-Healing and Recyclable Polymers: Utilizing the furan group's ability to form reversible covalent bonds with dienophiles (like maleimides) through the Diels-Alder reaction. This chemistry can be used to design thermosets and coatings that can self-repair upon thermal stimulation and be recycled at their end-of-life. researchgate.net

Biomedical Scaffolds: Developing biodegradable and biocompatible polymers for tissue engineering and regenerative medicine. researchgate.netnih.gov Polymeric scaffolds incorporating the furan-carbamate structure could offer tunable mechanical properties and degradation rates. umw.edu.pl The furan groups on the surface of these scaffolds can also serve as handles for immobilizing biomolecules, such as growth factors or cell adhesion peptides, to guide tissue regeneration. researchgate.net

Drug Delivery Systems: Designing furan-functionalized nanoparticles or hydrogels for targeted drug delivery. The reversible Diels-Alder linkage can be used to create stimuli-responsive systems that release therapeutic agents in response to specific triggers like temperature or pH. researchgate.net

The incorporation of the furan-carbamate scaffold offers a pathway to bio-based polymers with advanced functionalities that are in high demand for medical and environmental applications.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The chemical space of potential polymers that can be derived from this compound is vast. Traditional experimental approaches to explore this space are time-consuming and resource-intensive. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and design of new materials.

Future research should leverage computational approaches by:

Predicting Polymer Properties: Using ML models, trained on data from computational chemistry (like Density Functional Theory, DFT) and existing experimental results, to predict the properties (e.g., mechanical, thermal, dielectric) of novel polymers incorporating the furan-carbamate scaffold. This approach can rapidly screen thousands of potential polymer structures to identify candidates with desired characteristics for specific applications, such as sustainable electronics.

Optimizing Reaction Conditions: Developing ML algorithms that can predict the outcomes of chemical reactions and suggest optimal conditions (catalyst, solvent, temperature) for the synthesis of this compound and its derivatives, thereby minimizing the need for extensive trial-and-error experimentation.

Inverse Design: Implementing inverse design models where the desired material properties are specified, and the ML algorithm generates the chemical structure of the furan-carbamate-based polymer that is predicted to exhibit those properties.

The integration of AI and ML will significantly shorten the material development cycle, enabling the faster realization of advanced materials derived from this bio-based building block.

Interdisciplinary Research Synergies and Collaborative Opportunities

Realizing the full potential of this compound will require a highly collaborative and interdisciplinary approach. The journey from a bio-based chemical to a functional material or device necessitates expertise from a wide range of scientific and engineering fields.

Future progress will depend on fostering synergies between:

Synthetic and Computational Chemists: To design efficient and sustainable synthetic routes and to model the behavior and properties of new molecules and materials.

Polymer Scientists and Materials Engineers: To develop polymerization processes, characterize the resulting materials, and engineer them into functional forms such as films, fibers, and 3D scaffolds. researchgate.net

Biomedical Engineers and Biologists: To evaluate the biocompatibility, biodegradability, and efficacy of new materials in applications like tissue engineering and drug delivery, and to understand the interactions between these materials and biological systems. umw.edu.pl

Data Scientists and AI Researchers: To build the predictive models and computational tools needed to guide the discovery and optimization process.

Collaborative platforms and open-data initiatives will be crucial for sharing knowledge and accelerating innovation in this field. Such interdisciplinary efforts will be key to translating the chemical potential of this compound into tangible solutions for a sustainable future.

Q & A

Q. What are the recommended laboratory synthesis methods for 2-Furancarbamic acid, ethyl ester?

The synthesis typically involves esterification reactions under controlled conditions. For example, reacting 2-furancarbamic acid with ethanol in the presence of acid catalysts (e.g., sulfuric acid) under reflux, followed by purification via distillation or recrystallization. Alternative methods include transesterification of methyl or benzyl esters with ethanol . Reaction optimization (e.g., temperature, solvent polarity, and catalyst loading) is critical to achieving yields >85% .

Q. What safety protocols are essential when handling this compound?

Mandatory precautions include:

  • Use of PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Conduct reactions in a fume hood due to potential volatile byproducts .
  • Waste disposal: Segregate chemical waste and consult certified agencies for disposal of toxic intermediates .
  • Emergency measures: For inhalation, move to fresh air; for skin contact, wash with soap/water and seek medical attention .

Q. How can researchers assess the purity of this compound post-synthesis?

Purity is validated using:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : To quantify ethyl ester content and detect volatile impurities (e.g., unreacted ethanol or acetic acid derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : With UV detection at 210–260 nm for non-volatile contaminants .
  • Melting Point Analysis : Compare observed values (e.g., 98–102°C) with literature data to confirm crystallinity .

Q. Which spectroscopic techniques are used for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (δ 1.2–1.4 ppm for ethyl CH3_3, δ 4.1–4.3 ppm for ester CH2_2) and 13^{13}C NMR (δ 170–175 ppm for carbonyl C=O) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1720–1740 cm1^{-1} (ester C=O stretch) and 1250–1300 cm1^{-1} (C-O-C asymmetric stretch) .
  • Mass Spectrometry (MS) : Molecular ion [M+^+] at m/z 169 and fragment ions at m/z 123 (loss of –OCH2_2CH3_3) .

Advanced Research Questions

Q. How to design experiments to study the interaction of this compound with enzymes like COX-2?

  • Enzyme Inhibition Assays : Use fluorescence-based assays to measure COX-2 activity in the presence of the compound (IC50_{50} determination) .
  • Molecular Docking : Model the compound’s furan and carbamate groups into COX-2’s active site (e.g., using AutoDock Vina) to predict binding affinity .
  • Kinetic Studies : Perform Lineweaver-Burk plots to assess competitive/non-competitive inhibition mechanisms .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Meta-Analysis : Compare datasets across studies (e.g., IC50_{50} values in different cell lines) using statistical tools like ANOVA to identify confounding variables (e.g., solvent effects or assay protocols) .
  • Dose-Response Curves : Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) to validate reproducibility .
  • Isotopic Labeling : Use 14^{14}C-labeled esters to track metabolic pathways and confirm target engagement .

Q. How to optimize reaction conditions for high-yield synthesis of this compound?

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilic attack during esterification .
  • Catalyst Optimization : Evaluate Lewis acids (e.g., ZnCl2_2) or enzymes (e.g., lipases) for greener synthesis .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining yields >90% .

Q. Which computational methods predict the reactivity of this compound in biological systems?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers to assess membrane permeability .
  • QSAR Modeling : Relate substituent effects (e.g., electron-withdrawing groups on the furan ring) to bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.